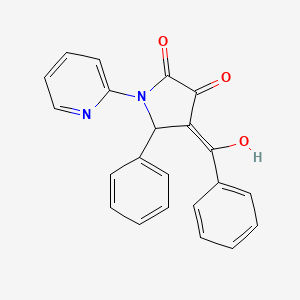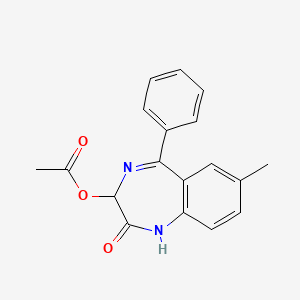![molecular formula C14H11BrClN3O3 B3888306 N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B3888306.png)
N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide
Übersicht
Beschreibung
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common route includes the following steps:
Bromination and Chlorination: The starting material, phenoxyacetic acid, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Acetylation: The brominated and chlorinated phenoxyacetic acid is then acetylated to form the acetyl derivative.
Coupling with Pyridine-3-carboximidamide: The acetyl derivative is coupled with pyridine-3-carboximidamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different derivatives with potentially varied properties.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo or chloro substituents.
Wissenschaftliche Forschungsanwendungen
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or reactivity.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The bromo and chloro substituents, along with the acetyl and pyridine groups, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its interaction with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 1,3-Dioxolane derivatives
Uniqueness
N’-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-11-6-10(16)3-4-12(11)21-8-13(20)22-19-14(17)9-2-1-5-18-7-9/h1-7H,8H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDSKJFZNTFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-bromophenyl)-3-[5-(dimethylamino)furan-2-yl]prop-2-en-1-one](/img/structure/B3888235.png)

![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-methylpyrrolidine-2,3-dione](/img/structure/B3888245.png)
![N-(3-methoxypropyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3888251.png)
![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3888255.png)
![N-[4-({6-[(4-Acetamidophenyl)amino]-2-methyl-5-nitropyrimidin-4-YL}amino)phenyl]acetamide](/img/structure/B3888258.png)
![ethyl 1-[(2-methyl-1H-benzimidazol-6-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3888266.png)

![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B3888277.png)
![N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide](/img/structure/B3888280.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3888287.png)
![N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B3888294.png)
![2-benzyl-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B3888321.png)
![6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL](/img/structure/B3888332.png)
